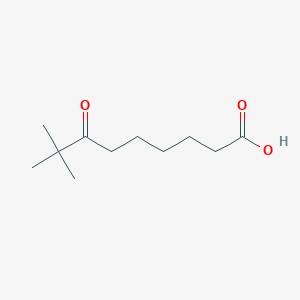

8,8-Dimethyl-7-oxononanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8,8-Dimethyl-7-oxononanoic acid is a chemical compound with the molecular formula C11H20O3 . It is used as an intermediate for the synthesis of conjugated molecules .

Synthesis Analysis

The synthesis of this compound involves the decarboxylative condensation of L-alanine with pimeloyl-CoA in a stereospecific manner . The crude product is added to a lye containing potassium hydroxide and reacted under reflux for 1 hour. After cooling, it is adjusted to neutrality with dilute hydrochloric acid, and the organic layer is separated into the crude carbonyl carboxylic acid compound .Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular weight of 200.27 g/mol . The structure of the compound can be represented by the InChI key: InChIKey=AOVHCOMMGZKIIE-UHFFFAOYSA-N .Chemical Reactions Analysis

The primary chemical reaction involving this compound is its formation through the decarboxylative condensation of L-alanine with pimeloyl-CoA . This reaction is catalyzed by a pyridoxal 5’-phosphate-dependent enzyme .Physical And Chemical Properties Analysis

This compound has a molecular weight of 200.27 g/mol . It is a carboxylic acid and ketone compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Synthesis of Analogous Compounds : 8-oxononanoic acid, closely related to 8,8-dimethyl-7-oxononanoic acid, has been used in the synthesis of various compounds. For instance, it was involved in the production of hexanoic acid analogs with potential applications in chemical research (Sun Yan, 2010).

Incorporation into Proteins : 2-Amino-8-oxononanoic acid, a variant of this compound, has been genetically incorporated into proteins in Escherichia coli. This incorporation allows for site-specific modifications of proteins, demonstrating potential in biochemistry and molecular biology (Ying Huang et al., 2010).

Synthesis Methodologies : A study on the oxidation of nonadienoate to 8-oxononanoate, closely related to this compound, showcases innovative synthetic methods potentially applicable to similar compounds (J. Tsuji et al., 1978).

Biochemical and Biological Applications

Leukotriene-A4 Hydrolase Inhibition : The amino acid 8(S)-amino-2(R)-methyl-7-oxononanoic acid, which shares structural similarities with this compound, inhibits leukotriene-A4 hydrolase. This enzyme is crucial in the biosynthesis of inflammatory mediators, suggesting potential pharmaceutical applications (B. Parnas et al., 1996).

Enzyme Mechanism Studies : 8-amino-7-oxononanoate synthase, which utilizes compounds structurally similar to this compound, has been a subject of mechanistic studies. These studies provide insights into enzyme catalysis and can inform further biochemical research (S. Webster et al., 2000).

Molecular Modeling and Drug Development

- Molecular Docking Studies : Research involving the modeling and synthesis of compounds structurally related to this compound can contribute to the development of new anticancer drugs. This is exemplified in studies that involve molecular docking and dynamic simulations to predict interactions with biological targets (Priscila Ivo Rubim de Santana et al., 2020).

Wirkmechanismus

Target of Action

The primary target of 8,8-Dimethyl-7-oxononanoic acid is the enzyme 8-Amino-7-oxononanoate synthase (AONS) . This enzyme is a pyridoxal 5’-phosphate-dependent enzyme that plays a crucial role in the biosynthesis of biotin .

Mode of Action

This compound interacts with AONS to catalyze the decarboxylative condensation of L-alanine with pimeloyl-CoA . This reaction occurs in a stereospecific manner to form 8 (S)-amino-7-oxononanoate . The reaction involves an acylation step with inversion of configuration and a decarboxylation with retention of configuration .

Biochemical Pathways

The action of this compound affects the biotin biosynthesis pathway . The compound is involved in the first committed step of this pathway, leading to the formation of 8 (S)-amino-7-oxononanoate . This step is crucial for the biosynthesis of biotin, an essential enzyme cofactor for carboxylase and transcarboxlase reactions .

Pharmacokinetics

The compound’s molecular weight is approximately 20028 , which may influence its absorption, distribution, metabolism, and excretion in the body

Result of Action

The action of this compound results in the formation of 8 (S)-amino-7-oxononanoate . This compound is a key intermediate in the biosynthesis of biotin . Biotin is essential for various metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism .

Safety and Hazards

Zukünftige Richtungen

The future directions of research on 8,8-Dimethyl-7-oxononanoic acid could involve further exploration of its synthesis, chemical reactions, and potential applications. As it is an intermediate for the synthesis of conjugated molecules , it may have potential uses in various chemical and pharmaceutical industries.

Eigenschaften

IUPAC Name |

8,8-dimethyl-7-oxononanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-11(2,3)9(12)7-5-4-6-8-10(13)14/h4-8H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVHCOMMGZKIIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00510513 |

Source

|

| Record name | 8,8-Dimethyl-7-oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84451-93-4 |

Source

|

| Record name | 8,8-Dimethyl-7-oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00510513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.